Cas no 115909-97-2 ((R)-3-(Piperidin-3-YL)propanoic acid hcl)
(R)-3-(Piperidin-3-YL)propanoic acid hcl Chemical and Physical Properties
Names and Identifiers
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- EN300-7848815
- 3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride
- (R)-3-(PIPERIDIN-3-YL)PROPANOICACIDHCL
- 115909-97-2
- (R)-3-(PIPERIDIN-3-YL)PROPANOIC ACID HCL
- (R)-3-(Piperidin-3-YL)propanoic acid hcl
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- Inchi: 1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H/t7-;/m1./s1
- InChI Key: SKDLOWHMBJEXPF-OGFXRTJISA-N
- SMILES: Cl.OC(CC[C@@H]1CNCCC1)=O
Computed Properties
- Exact Mass: 193.0869564g/mol
- Monoisotopic Mass: 193.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
(R)-3-(Piperidin-3-YL)propanoic acid hcl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7848815-0.05g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 0.05g |
$249.0 | 2025-03-21 | |
| Enamine | EN300-7848815-0.1g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 0.1g |
$372.0 | 2025-03-21 | |
| Enamine | EN300-7848815-0.25g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 0.25g |
$530.0 | 2025-03-21 | |
| Enamine | EN300-7848815-0.5g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 0.5g |
$835.0 | 2025-03-21 | |
| Enamine | EN300-7848815-1.0g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 1.0g |
$1070.0 | 2025-03-21 | |
| Enamine | EN300-7848815-2.5g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 2.5g |
$2100.0 | 2025-03-21 | |
| Enamine | EN300-7848815-5.0g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 5.0g |
$3105.0 | 2025-03-21 | |
| Enamine | EN300-7848815-10.0g |
3-[(3R)-piperidin-3-yl]propanoic acid hydrochloride |
115909-97-2 | 95.0% | 10.0g |
$4606.0 | 2025-03-21 | |
| Aaron | AR024VBU-50mg |
3-[(3R)-3-piperidyl]propanoic acid;hydrochloride |
115909-97-2 | 95% | 50mg |
$368.00 | 2025-02-15 | |
| Aaron | AR024VBU-100mg |
3-[(3R)-3-piperidyl]propanoic acid;hydrochloride |
115909-97-2 | 95% | 100mg |
$537.00 | 2025-02-15 |
(R)-3-(Piperidin-3-YL)propanoic acid hcl Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (R)-3-(Piperidin-3-YL)propanoic acid hcl
Introduction to (R)-3-(Piperidin-3-YL)propanoic acid HCl and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (R)-3-(Piperidin-3-YL)propanoic acid HCl (CAS No. 115909-97-2) has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its specific stereochemistry and functional groups, has garnered attention in various research domains, particularly in the development of novel therapeutic agents and biochemical probes.
The (R)-3-(Piperidin-3-YL)propanoic acid HCl molecule is a derivative of piperidine, a heterocyclic amine that is widely prevalent in biologically active molecules. The presence of the chiral center at the (R) configuration imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug design. The carboxylic acid moiety and the piperidine ring contribute to its solubility and reactivity, which are essential for its utility in synthetic chemistry and biological assays.
In recent years, there has been a surge in research focused on the development of enantiomerically pure compounds due to their improved efficacy and reduced side effects in pharmaceutical applications. The (R)-3-(Piperidin-3-YL)propanoic acid HCl stands out as a promising candidate in this context. Its stereochemistry allows for precise interactions with biological targets, which is crucial for designing drugs that exhibit high selectivity and potency. This has led to its exploration in the synthesis of kinase inhibitors, which are integral to treating cancers and inflammatory diseases.
One of the most compelling aspects of (R)-3-(Piperidin-3-YL)propanoic acid HCl is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for drug discovery. For instance, derivatives of this compound have been investigated for their potential as protease inhibitors, which are critical in managing conditions such as HIV/AIDS and Alzheimer's disease. The ability to modify the piperidine ring while maintaining the chiral integrity of the molecule provides chemists with a versatile platform for innovation.
The pharmacological profile of (R)-3-(Piperidin-3-YL)propanoic acid HCl has also been explored in preclinical studies. These studies have highlighted its potential as a modulator of neurotransmitter systems, making it relevant for the development of treatments for neurological disorders. The compound's interaction with receptors such as serotonin and dopamine has been particularly noteworthy, suggesting its utility in addressing conditions like depression and Parkinson's disease. Furthermore, its ability to cross the blood-brain barrier enhances its appeal as a therapeutic agent.
From a synthetic chemistry perspective, (R)-3-(Piperidin-3-YL)propanoic acid HCl exemplifies the importance of stereocontrol in organic synthesis. The development of efficient methods for its preparation has been a focus of many research groups. Advances in catalytic asymmetric synthesis have enabled the scalable production of enantiomerically pure forms of this compound, reducing costs and improving accessibility for further applications. These advancements not only facilitate drug discovery but also contribute to the broader field of synthetic organic chemistry.
The environmental impact of using (R)-3-(Piperidin-3-YL)propanoic acid HCl as a building block has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and energy consumption. Such initiatives align with global trends toward sustainable chemistry practices, ensuring that the compound's production is both efficient and environmentally responsible.
Looking ahead, the future prospects for (R)-3-(Piperidin-3-YL)propanoic acid HCl are promising. Ongoing research continues to uncover new applications and refine existing methodologies for its use. As our understanding of biological systems evolves, so too will the ways in which this compound contributes to medical science. Whether through novel drug development or advanced material design, (R)-3-(Piperidin-3-YL)propanoic acid HCl is poised to remain a cornerstone of chemical innovation.
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